Isopropyl 3-bromopropanoate Isopropyl 3-bromopropanoate
Brand Name: Vulcanchem
CAS No.: 100983-10-6
VCID: VC8189127
InChI: InChI=1S/C6H11BrO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3
SMILES: CC(C)OC(=O)CCBr
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Isopropyl 3-bromopropanoate

CAS No.: 100983-10-6

Cat. No.: VC8189127

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 3-bromopropanoate - 100983-10-6

Specification

CAS No. 100983-10-6
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name propan-2-yl 3-bromopropanoate
Standard InChI InChI=1S/C6H11BrO2/c1-5(2)9-6(8)3-4-7/h5H,3-4H2,1-2H3
Standard InChI Key KQNJUTDIDREYGN-UHFFFAOYSA-N
SMILES CC(C)OC(=O)CCBr
Canonical SMILES CC(C)OC(=O)CCBr

Introduction

Chemical Identity and Structural Characteristics

Isopropyl 3-bromopropanoate, systematically named propan-2-yl 3-bromopropanoate, belongs to the class of α,β-substituted esters. Its IUPAC name reflects the isopropyl ester group (-OCH(CH₃)₂) and the bromine atom at the third carbon of the propanoic acid chain. Key identifiers include:

PropertyValue
Molecular formulaC₆H₁₁BrO₂
Average mass195.056 g/mol
Monoisotopic mass193.994242 Da
ChemSpider ID459906
Synonyms3-Bromopropanoic acid isopropyl ester; Propanoic acid, 3-bromo-, 1-methylethyl ester

The compound’s structure combines electrophilic (bromine) and nucleophilic (ester carbonyl) sites, enabling diverse reactivity. The bromine atom at the β-position facilitates substitution reactions, while the ester group participates in hydrolysis or transesterification .

Synthesis and Manufacturing

One-Pot Synthesis from Acrylate Precursors

A patented method (CN111253255A) outlines a high-yield, one-pot synthesis of 3-bromopropionate esters using acrylate derivatives . The process involves:

  • Reaction Setup: Combining acrylate (e.g., ethyl acrylate) with an alcohol solvent (e.g., methanol) and a polymerization inhibitor (e.g., hydroquinone).

  • Bromination: Dropwise addition of acetyl bromide (CH₃COBr) at room temperature, followed by heating to 50–60°C.

  • Workup: Distillation under atmospheric pressure to recover solvent and byproducts (e.g., methyl acetate), followed by vacuum distillation to isolate the product .

Example Synthesis:

  • Reactants: Ethyl acrylate (1 mol), methanol (5 mol), acetyl bromide (1.1 mol).

  • Conditions: 1 hr at room temperature, 1 hr at 55°C.

  • Yield: 51% ethyl 3-bromopropanoate and 56.8 g methyl 3-bromopropanoate byproduct .

This method’s advantages include minimal waste (recoverable solvents) and scalability. Substituting the alcohol solvent with isopropanol would directly yield isopropyl 3-bromopropanoate.

Physicochemical Properties

Isopropyl 3-bromopropanoate is a liquid at room temperature, with properties influenced by its polar ester and bromide groups:

PropertyValue/Description
Boiling pointEstimated 180–190°C (extrapolated from ethyl/methyl analogs)
SolubilityMiscible with organic solvents (e.g., dichloromethane, ethanol); limited water solubility due to hydrophobic isopropyl group
StabilitySensitive to hydrolysis under acidic/basic conditions; stores best under inert atmosphere

The bromide’s electronegativity increases the compound’s density (1.4–1.5 g/cm³ predicted) compared to non-halogenated esters.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The β-bromine atom undergoes SN2 displacement with nucleophiles (e.g., cyanide, amines). For example, reacting with alcoholic KCN yields 3-cyanopropanoate esters, which hydrolyze to α-hydroxy acids :

R-COOCH(CH3)2+KCNR-CNCOOCH(CH3)2H3O+R-COOH\text{R-COOCH(CH}_3\text{)}_2 + \text{KCN} \rightarrow \text{R-CNCOOCH(CH}_3\text{)}_2 \xrightarrow{\text{H}_3\text{O}^+} \text{R-COOH}

Here, R represents the propanoate backbone.

Ester Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the ester bond, producing 3-bromopropanoic acid and isopropanol:

C6H11BrO2+H2OH+/OHCH2BrCH2COOH+(CH3)2CHOH\text{C}_6\text{H}_{11}\text{BrO}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CH}_2\text{BrCH}_2\text{COOH} + (\text{CH}_3)_2\text{CHOH}

Applications in Organic Synthesis

Pharmaceutical Intermediates

Isopropyl 3-bromopropanoate serves as a precursor to β-substituted propanoic acids, which are building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants . For instance, its cyanide substitution product can be hydrolyzed to malic acid derivatives used in chiral synthesis .

Agrochemicals

Bromoesters are alkylating agents in pesticide synthesis. The bromide’s leaving-group ability facilitates coupling with heterocycles (e.g., pyridine) to create herbicidal compounds .

Materials Science

In polymer chemistry, this compound acts a chain-transfer agent or crosslinker due to its radical reactivity at the C-Br bond .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator